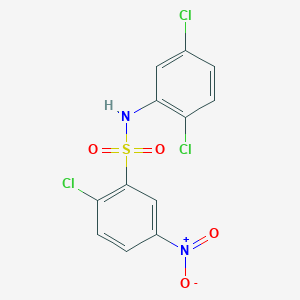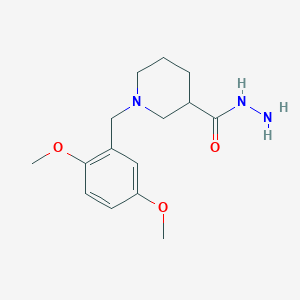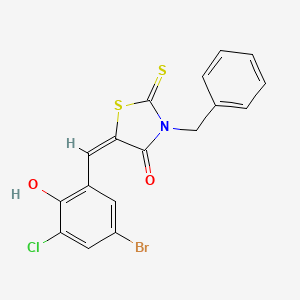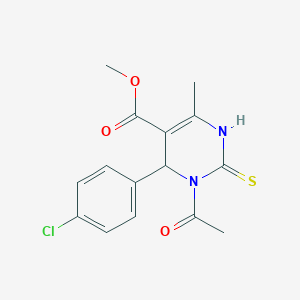![molecular formula C22H24O3 B5122470 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene, commonly known as NP-ETPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NP-ETPN belongs to the class of naphthalene derivatives and is widely used in various fields of research such as medicinal chemistry, material science, and environmental science.
科学的研究の応用
NP-ETPN has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-tumor activity against various cancer cell lines such as breast cancer, liver cancer, and lung cancer (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis (Liu et al., 2018).
作用機序
The mechanism of action of NP-ETPN involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in the regulation of cell growth and survival (Liu et al., 2018). NP-ETPN has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting this pathway (Liu et al., 2018). Additionally, NP-ETPN has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation (Liu et al., 2018).
Biochemical and Physiological Effects
NP-ETPN has been shown to exhibit low toxicity in both in vitro and in vivo studies (Liu et al., 2018). It has been found to be well-tolerated in animal models, with no significant adverse effects observed (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess good solubility and bioavailability, making it a potential candidate for drug development (Liu et al., 2018).
実験室実験の利点と制限
One of the major advantages of NP-ETPN is its potent anti-tumor activity, which makes it a potential candidate for cancer treatment. Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of NP-ETPN is its low water solubility, which can make it difficult to work with in certain experiments (Liu et al., 2018).
将来の方向性
There are several potential future directions for research involving NP-ETPN. One area of research could focus on the development of NP-ETPN-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of NP-ETPN and its potential applications in other fields such as material science and environmental science. Finally, studies could be conducted to optimize the synthesis method of NP-ETPN to improve its yield and purity (Liu et al., 2018).
Conclusion
In conclusion, NP-ETPN is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. NP-ETPN exhibits potent anti-tumor activity and possesses anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of NP-ETPN and to optimize its synthesis method.
合成法
The synthesis of NP-ETPN involves the reaction of 2-naphthol with 4-ethoxyphenol in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with 4-bromobutyl bromide in the presence of a solvent such as dimethylformamide to obtain the final product, NP-ETPN. The overall yield of the synthesis process is around 60-70% (Liu et al., 2018).
特性
IUPAC Name |
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-20-11-13-21(14-12-20)24-15-5-6-16-25-22-10-9-18-7-3-4-8-19(18)17-22/h3-4,7-14,17H,2,5-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECAYVWXGPILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Ethoxyphenoxy)butoxy]naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)

![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)

![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
